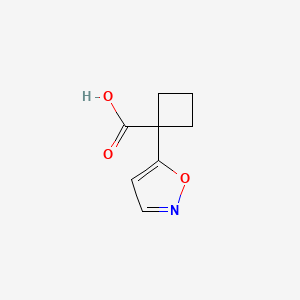
1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid is a synthetic organic compound characterized by a cyclobutane ring attached to a carboxylic acid group and a 1,2-oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid can be synthesized through several methods One common approach involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes, ensuring high purity and yield. The process may include:
- Preparation of cyclobutane intermediates.
- Formation of the oxazole ring through cyclization.
- Purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted cyclobutane or oxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological responses. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid
- Cyclobutanecarboxylic acid, 1-(3-methyl-5-isoxazolyl)-
Comparison: Compared to similar compounds, 1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid is unique due to its specific structural arrangement, which may confer distinct chemical reactivity and biological activity. For example, the position and type of substituents on the oxazole ring can significantly influence the compound’s properties and applications.
Eigenschaften
Molekularformel |
C8H9NO3 |
|---|---|
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(11)8(3-1-4-8)6-2-5-9-12-6/h2,5H,1,3-4H2,(H,10,11) |
InChI-Schlüssel |
UMAOTIPAUUWNKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


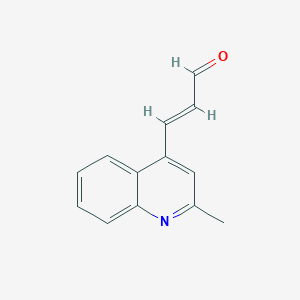
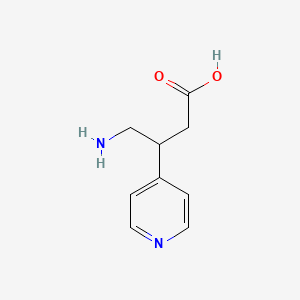
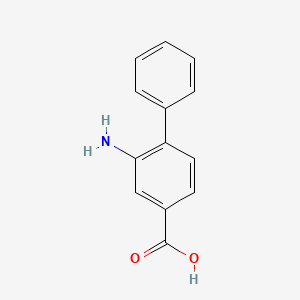
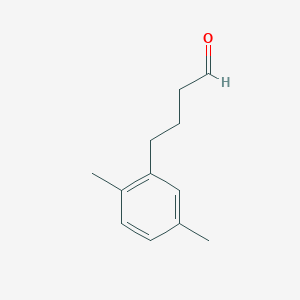


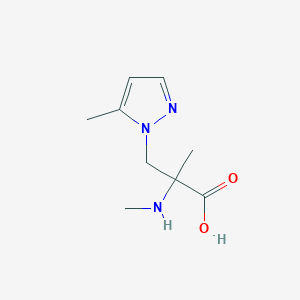
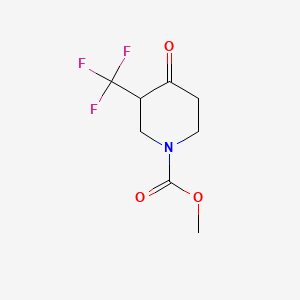

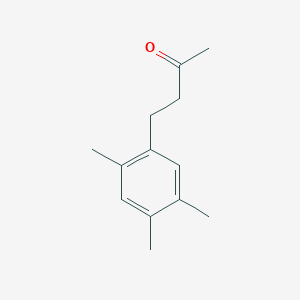
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)

